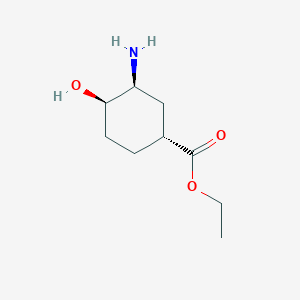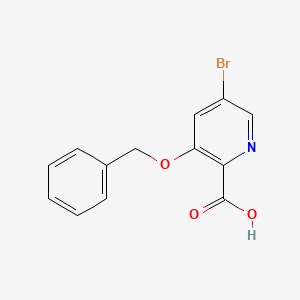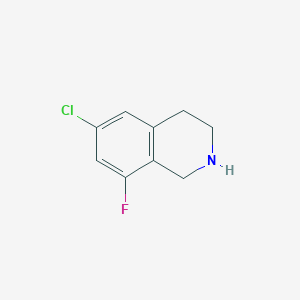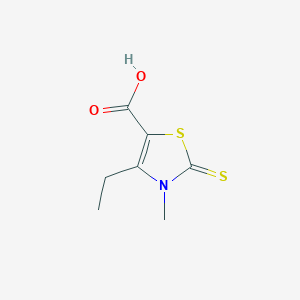
tert-Butyl 4-(5-(2-chloroacetamido)-1-methyl-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate
概要
説明
Tert-Butyl 4-(5-(2-chloroacetamido)-1-methyl-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate is an intriguing compound with a multi-ring structure that incorporates a piperazine moiety linked to a triazole ring and a chloroacetamido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(5-(2-chloroacetamido)-1-methyl-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate typically involves a multi-step process:
Formation of the Triazole Ring: : Starting with a methyl-substituted hydrazine and reacting it with appropriate acylating agents to form the triazole core.
Attachment of the Chloroacetamido Group: : Chlorination reactions to introduce the chloroacetamido group, usually involving chloroacetyl chloride in the presence of a base.
Linking to Piperazine: : Coupling the triazole derivative with piperazine under controlled conditions to form the desired compound.
tert-Butyl Protection: : Final introduction of the tert-butyl group to protect the carboxylate functionality.
Industrial Production Methods
In industrial settings, these reactions are optimized for scale using automated systems for precise control over temperature, pressure, and reagent addition. Batch processing or continuous flow synthesis are commonly employed to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation and Reduction: : This compound can undergo oxidation at the triazole ring and reduction at the chloroacetamido group under specific conditions.
Substitution: : Nucleophilic substitution reactions can target the chloroacetamido group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or other strong oxidizing agents.
Reduction: : Sodium borohydride or catalytic hydrogenation.
Substitution: : Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The reactions typically yield modified triazoles, piperazine derivatives, or new amides, depending on the specific reagents and conditions used.
科学的研究の応用
Chemistry
The compound serves as a precursor or intermediate in the synthesis of more complex molecules. It is utilized in designing new polymers or drug candidates.
Biology
It plays a role in biochemical studies, particularly in the investigation of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes.
Medicine
In medicinal chemistry, it is explored for its potential as an antibacterial or antifungal agent due to its unique structural motifs.
Industry
In the industrial sector, the compound finds applications in the production of specialty chemicals and advanced materials.
作用機序
The mechanism by which tert-Butyl 4-(5-(2-chloroacetamido)-1-methyl-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate exerts its effects generally involves:
Molecular Targets: : Interaction with microbial enzymes or cellular receptors.
Pathways Involved: : Disruption of vital biochemical pathways in target organisms, leading to inhibitory effects.
類似化合物との比較
Similar Compounds
tert-Butyl 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate
tert-Butyl 4-(5-(2-bromoacetamido)-1-methyl-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate
tert-Butyl 4-(5-(2-chloroacetamido)-1,2,4-triazol-3-yl)piperazine-1-carboxylate
Uniqueness
What sets tert-Butyl 4-(5-(2-chloroacetamido)-1-methyl-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate apart from these similar compounds is the presence of both the methyl and tert-butyl protecting groups, combined with the chloroacetamido functionality. This unique combination enhances its stability and specificity in reactions and applications, making it a valuable compound for both research and industrial purposes.
And there we have it. Fascinating stuff, right? How this compound shapes up against its peers is pretty impressive. What do you think?
特性
IUPAC Name |
tert-butyl 4-[5-[(2-chloroacetyl)amino]-1-methyl-1,2,4-triazol-3-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClN6O3/c1-14(2,3)24-13(23)21-7-5-20(6-8-21)12-17-11(19(4)18-12)16-10(22)9-15/h5-9H2,1-4H3,(H,16,17,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWCTVIDSNFNTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NN(C(=N2)NC(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301106777 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[5-[(2-chloroacetyl)amino]-1-methyl-1H-1,2,4-triazol-3-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301106777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1404364-97-1 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[5-[(2-chloroacetyl)amino]-1-methyl-1H-1,2,4-triazol-3-yl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1404364-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 4-[5-[(2-chloroacetyl)amino]-1-methyl-1H-1,2,4-triazol-3-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301106777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![tert-butyl 6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1652147.png)


![(1R,7S)-3-[(3,4-Dimethylphenyl)methyl]-N-(1H-imidazol-2-ylmethyl)-N-methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide](/img/structure/B1652153.png)

